4,4'-[Methyl(phenylethynyl)silanediyl]bis(morpholine)
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Overview
Description
4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) is a complex organosilicon compound that features a silane core bonded to two morpholine rings and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) typically involves the reaction of a silane precursor with morpholine and phenylethynyl reagentsThe reaction conditions often require the use of catalysts such as platinum or palladium to facilitate the hydrosilylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl group can yield benzophenone derivatives, while reduction can produce silane compounds with different alkyl or aryl groups .
Scientific Research Applications
4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes or receptors, modulating their activity. The morpholine rings may enhance the compound’s solubility and facilitate its transport across biological membranes. Additionally, the silane core can provide stability and structural integrity to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) include:
Morpholine: A simpler compound with a single morpholine ring, used in various chemical and pharmaceutical applications.
Phenylethynylsilane: A compound with a phenylethynyl group bonded to a silane core, used in materials science and organic synthesis.
Uniqueness
The uniqueness of 4,4’-[Methyl(phenylethynyl)silanediyl]bis(morpholine) lies in its combination of a silane core with both phenylethynyl and morpholine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
62593-95-7 |
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Molecular Formula |
C17H24N2O2Si |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl-dimorpholin-4-yl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C17H24N2O2Si/c1-22(18-8-12-20-13-9-18,19-10-14-21-15-11-19)16-7-17-5-3-2-4-6-17/h2-6H,8-15H2,1H3 |
InChI Key |
CORGZBONMJHXOT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C#CC1=CC=CC=C1)(N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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